5-Fluoro-2-hydroxy-3-nitrobenzoic acid
Overview
Description
5-Fluoro-2-hydroxy-3-nitrobenzoic acid is a useful research compound. Its molecular formula is C7H4FNO5 and its molecular weight is 201.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Synthesis
5-Fluoro-2-hydroxy-3-nitrobenzoic acid is involved in the synthesis of various heterocyclic compounds. For instance, in the study by Křupková et al. (2013), 4-Chloro-2-fluoro-5-nitrobenzoic acid, a similar compound, served as a building block in heterocyclic oriented synthesis. This process led to the creation of several nitrogenous heterocycles including benzimidazoles and quinoxalinones, which have significance in drug discovery (Křupková, Funk, Soural, & Hlaváč, 2013).
Synthesis and Screening Libraries
In the realm of chemical libraries, Miller and Mitchison (2004) demonstrated the use of 5-Fluoro-2-nitrobenzoic acid in the synthesis of a guanine-mimetic library. This highlights its utility in creating diverse compound libraries for screening in drug discovery (Miller & Mitchison, 2004).
Fluorescent Labeling and Detection
Watanabe and Imai (1981) utilized 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole, a related compound, for fluorescent labeling in high-performance liquid chromatography. This reagent enabled sensitive detection of amino acids, showcasing its potential in analytical chemistry (Watanabe & Imai, 1981).
Macrocyclic Synthesis
Kiselyov et al. (1999) reported the synthesis of macrocycles using 3-fluoro-4-nitrobenzoic acid, a structurally similar compound. This synthesis involved the S_NAr methodology, demonstrating the versatility of fluoro-nitrobenzoic acids in creating complex macrocyclic structures (Kiselyov, Eisenberg, & Luo, 1999).
Solid-Phase Synthesis
Lee, Gauthier, and Rivero (1999) explored the solid-phase synthesis of 3,4,5-substituted 1,5-Benzodiazepin-2-ones using 4-fluoro-3-nitrobenzoic acid. This approach is indicative of the potential of fluoro-nitrobenzoic acids in solid-phase synthetic methods, particularly in the creation of complex organic compounds (Lee, Gauthier, & Rivero, 1999).
Crystallographic Studies
Mary et al. (2008) synthesized 5-Nitro-2-(p-fluorophenyl)benzoxazole, a compound derived from p-fluorobenzoic acid and 2-hydroxy-5-nitro aniline, and performed vibrational spectroscopic studies. This study underscores the utility of fluoro-nitrobenzoic acid derivatives in crystallography and molecular spectroscopy (Mary et al., 2008).
Safety and Hazards
The compound is labeled with the signal word “Danger” and is associated with several hazard statements, including H302, H315, H317, H318, H410 . These codes correspond to various hazards, such as harmful if swallowed (H302), causes skin irritation (H315), may cause an allergic skin reaction (H317), causes serious eye damage (H318), and very toxic to aquatic life with long-lasting effects (H410) .
Mechanism of Action
Target of Action
It’s known that nitrobenzoic acid derivatives can interact with various biological targets, depending on their specific chemical structure and the presence of functional groups .
Mode of Action
It’s known that nitrobenzoic acid derivatives can participate in various chemical reactions, such as suzuki–miyaura coupling , and reactions with aldehydes, isonitriles, and primary amines .
Biochemical Pathways
Nitrobenzoic acid derivatives are known to participate in various biochemical reactions, potentially affecting multiple pathways depending on their specific targets .
Result of Action
It’s known that nitrobenzoic acid derivatives can have various effects depending on their specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Fluoro-2-hydroxy-3-nitrobenzoic acid . These factors could include pH, temperature, presence of other compounds, and specific conditions within the biological system where the compound is active .
Properties
IUPAC Name |
5-fluoro-2-hydroxy-3-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO5/c8-3-1-4(7(11)12)6(10)5(2-3)9(13)14/h1-2,10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNGZUZDZKMLHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)O)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20570518 | |
Record name | 5-Fluoro-2-hydroxy-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20570518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130046-91-2 | |
Record name | 5-Fluoro-2-hydroxy-3-nitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130046-91-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-2-hydroxy-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20570518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.